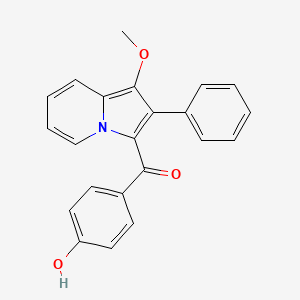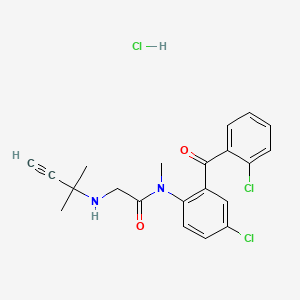![molecular formula C14H9ClN2O B14450509 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine CAS No. 79232-84-1](/img/structure/B14450509.png)
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is a chemical compound with the molecular formula C14H9ClN2O. It is a member of the pyridazine family, characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a naphthalen-2-yloxy group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine typically involves the reaction of 3-chloropyridazine with 2-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-[(naphthalen-2-yl)oxy]pyridazine derivative.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a methoxy group instead of the naphthalen-2-yloxy group.
3-Chloro-6-phenoxypyridazine: Similar but with a phenoxy group instead of the naphthalen-2-yloxy group.
3-Chloro-6-(2-thienyl)pyridazine: Similar but with a thienyl group instead of the naphthalen-2-yloxy group.
Uniqueness
3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
79232-84-1 |
|---|---|
Molekularformel |
C14H9ClN2O |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
3-chloro-6-naphthalen-2-yloxypyridazine |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-8-14(17-16-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
InChI-Schlüssel |
FGDSBPPEBXZROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)


![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)

![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)

![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)





